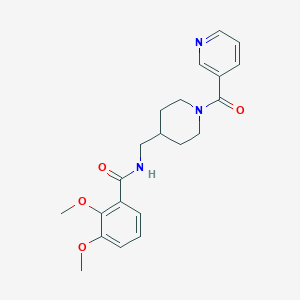
2,3-dimethoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,3-dimethoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide” is a chemical compound. It is a type of benzamide, which is a significant class of amide compounds. These compounds have been widely used in various industries including medical, industrial, biological, and potential drug industries .
Synthesis Analysis
The synthesis of similar benzamide compounds has been reported, starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The obtained products were purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Chemical Reactions Analysis
The chemical reactions involving benzamide compounds can be quite diverse. In the case of similar compounds synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives, they were tested for their in vitro antioxidant activity, free radical scavenging, and metal chelating activity .Applications De Recherche Scientifique
Synthesis and Characterization of Novel Compounds
Research on similar compounds focuses on their synthesis, characterization, and potential biological activities. For instance, the synthesis and characterization of novel benzamide derivatives have been explored for their antioxidant and antibacterial activities. These studies involve detailed chemical synthesis processes, followed by evaluations of biological activities against various bacteria strains and assessments of antioxidant properties (Yakan et al., 2020).
Potential in Drug Discovery
Several studies on benzamide analogs highlight their potential in drug discovery, particularly in the development of antipsychotic, anti-inflammatory, and analgesic agents. Research on compounds like (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide demonstrates significant in vitro and in vivo potency, suggesting these compounds' relevance in creating new therapeutic agents (Högberg et al., 1990).
Antimicrobial and Antioxidant Properties
The exploration of benzamide derivatives for antimicrobial and antioxidant properties indicates the potential of these compounds in addressing infectious diseases and oxidative stress-related conditions. For example, some synthesized benzamide compounds show significant antibacterial and antioxidant activities, which could be foundational for developing new treatments or preservatives (Ghorab et al., 2017).
Ligand for Receptor Studies
Benzamide analogs have been utilized as ligands in receptor studies, aiding in the understanding of receptor functions and the development of receptor-targeted drugs. One study introduced novel sigma-2 receptor probes, highlighting the use of these compounds in studying receptor interactions and pharmacological profiling (Xu et al., 2005).
Orientations Futures
The future directions for research on “2,3-dimethoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide” could include further in vivo biochemical tests of effective amides, which can be carried out in different fields of application . Additionally, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mécanisme D'action
Target of Action
It is known that benzamides, a significant class of amide compounds, have been widely used in various industries, including medical, industrial, biological, and potential drug industries . They have been associated with a range of activities, including anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory .
Mode of Action
Benzamides, in general, have been associated with a variety of biological activities, suggesting that they may interact with multiple targets . The exact interaction of 2,3-dimethoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Benzamides have been associated with a variety of biological activities, suggesting that they may impact multiple biochemical pathways .
Result of Action
Some benzamides have shown antioxidant and antibacterial activities , suggesting that this compound may have similar effects.
Propriétés
IUPAC Name |
2,3-dimethoxy-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-27-18-7-3-6-17(19(18)28-2)20(25)23-13-15-8-11-24(12-9-15)21(26)16-5-4-10-22-14-16/h3-7,10,14-15H,8-9,11-13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNRCMGRIBTCRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


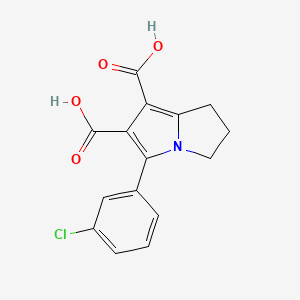


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2825033.png)

![N-({[2,2'-bifuran]-5-yl}methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2825037.png)
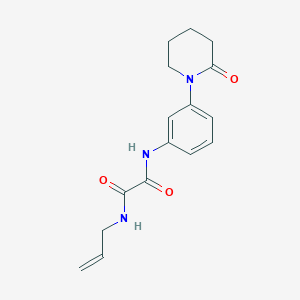

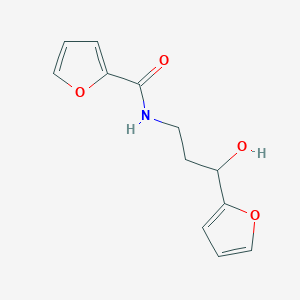
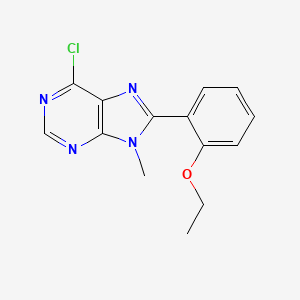


![Tert-butyl 4-{[(4-aminopyrimidin-2-yl)methyl]amino}azepane-1-carboxylate](/img/structure/B2825049.png)